molecular formula C24H19N3 B2425505 1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901245-63-4

1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2425505
CAS No.: 901245-63-4
M. Wt: 349.437
InChI Key: WWEXPERAQPIONV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of quinoline derivatives. . The unique structure of this compound makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1,3-bis(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3/c1-16-7-11-18(12-8-16)23-21-15-25-22-6-4-3-5-20(22)24(21)27(26-23)19-13-9-17(2)10-14-19/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEXPERAQPIONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and green chemistry principles can make the process more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinolines .

Scientific Research Applications

1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern, which can lead to distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds .

Biological Activity

1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a unique fused ring structure combining a pyrazole and quinoline moiety. The presence of two para-methylphenyl substituents at positions 1 and 3 enhances its lipophilicity and biological interaction potential.

Compound Name Structural Features Unique Properties
This compoundPyrazole ring fused with quinolinePotential anticancer and anti-inflammatory activity
6-fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinolineFluorine at position 6Enhanced electrophilicity and kinase inhibition

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. The proposed mechanisms include:

  • DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : It has shown potential as an inhibitor of tyrosine kinases, which play crucial roles in cell signaling pathways associated with cancer progression .

A study reported that derivatives of pyrazolo[4,3-c]quinolines exhibited cytotoxic effects against various cancer cell lines. For instance, compound 2a demonstrated an IC50 value of 0.39 μM against LPS-induced nitric oxide production in RAW 264.7 cells .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated through its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated models. Key findings include:

  • Inhibition of iNOS and COX-2 : The compound significantly reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical mediators in inflammatory responses .
  • Structure-Activity Relationship (SAR) : Variations in the structural components of pyrazoloquinolines influence their anti-inflammatory potency. For example, ortho-substituted derivatives showed decreased inhibitory activity compared to para-substituted analogs .

Study on Pyrazolo[4,3-c]quinoline Derivatives

A comprehensive study analyzed various derivatives for their anti-inflammatory effects. Among these:

  • Compound 2i : Exhibited significant inhibition of NO production comparable to the positive control (1400 W).
  • Quantitative Structure–Activity Relationship (QSAR) : This analysis provided insights into structural determinants affecting the biological activity of these compounds .

Potential Applications

Given its biological profile, this compound is being explored for:

  • Drug Development : As a lead compound for new therapeutics targeting inflammatory diseases and cancers.
  • Further Research : Ongoing studies aim to optimize its structure for enhanced selectivity and potency against specific biological targets.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline derivatives?

  • Methodological Answer : The synthesis typically begins with 2,4-dichloroquinoline-3-carbonitrile as a starting material. Substituted anilines (e.g., 4-methylphenyl groups) are introduced via nucleophilic aromatic substitution at the 4-position of the quinoline core. Subsequent cyclization forms the pyrazole ring. For example, 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine intermediates react with aryl amines under reflux in ethanol or DMF to yield derivatives .

Q. How can the purity and structural integrity of synthesized derivatives be confirmed?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm regiochemistry and substituent positions (e.g., δ 8.47 ppm for aromatic protons in 6-fluoro-3-methyl derivatives) .
  • Elemental Analysis : Validate molecular composition (e.g., C 78.46%, H 4.94%, N 11.44% for compound 8l) .
  • HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. What biological activities are associated with pyrazolo[4,3-c]quinoline derivatives?

  • Methodological Answer : Key activities include:

  • β-Glucuronidase Inhibition : Compound 42 (3-amino-4-(4-fluorophenylamino)-1H-pyrazolo[4,3-c]quinoline) reduces chemotherapy-induced intestinal toxicity in mice via pH-dependent inhibition .
  • EGFR Inhibition : Hybrid derivatives (e.g., 6b, 7c) show anti-proliferative effects against cancer cell lines (IC₅₀ < 1 μM) while sparing normal fibroblasts .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve diastereoselectivity in pyrazolo[4,3-c]quinoline synthesis?

  • Methodological Answer :

  • Reductive Cyclization Conditions : Use non-catalytic hydrogenation (e.g., Zn/HCl) to form 3,4-dimethyl-1-phenylpyrazolo[4,3-c]quinoline 5-oxide. Catalytic hydrogenation (Pd/C) or transfer hydrogenation (e.g., ammonium formate) favors cis-4,11-dihydro derivatives via diastereoselective pathways .
  • Solvent Effects : Polar aprotic solvents (DMF) enhance cyclization yields compared to ethanol .

Q. What strategies are effective in designing pyrazolo[4,3-c]quinoline derivatives with selective EGFR inhibition?

  • Methodological Answer :

  • Hybrid Scaffolds : Incorporate 1,3-thiazole or pyridine moieties to enhance EGFR binding (e.g., compound 7c achieves 85% inhibition at 10 nM) .
  • Substituent Tuning : Electron-withdrawing groups (e.g., -CF₃) at the 4-position improve selectivity over HER2 (selectivity index >10) .

Q. How can pH-dependent activity influence the in vivo efficacy of β-glucuronidase inhibitors like compound 42?

  • Methodological Answer :

  • Active Site Dynamics : The enzyme's surface charge varies with pH, reducing inhibitor binding at acidic intestinal pH. In vivo models should account for neutral pH conditions in the colon for optimal efficacy .
  • Dosing Regimens : Co-administer compound 42 with buffering agents to maintain intestinal pH >6.0 during chemotherapy .

Q. How should researchers address contradictions in biological activity data between in vitro and in vivo models?

  • Methodological Answer :

  • Metabolic Stability Assays : Use liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated oxidation) that may reduce in vivo activity .
  • PK/PD Modeling : Correlate plasma concentrations (Cₘₐₓ, AUC) with target engagement using fluorescence-based β-glucuronidase assays .

Key Derivatives and Activities

Compound IDSubstituentsBiological ActivityModel/IC₅₀/EC₅₀Reference
423-amino-4-(4-fluorophenylamino)β-Glucuronidase inhibition0.2 μM (E. coli)
7c1,3-Thiazole hybridEGFR inhibition (anti-cancer)10 nM (A549)
8l6-fluoro-3-methyl-4-(4′-methylphenyl)Fluorescent probeλem = 444.5 nm

Notes for Experimental Design

  • SAR Studies : Prioritize substituents at the 3- and 4-positions for modulating target selectivity .
  • In Vivo Validation : Use xenograft models (e.g., HCT-116 tumors) to evaluate antitumor efficacy while monitoring intestinal toxicity .
  • Computational Tools : Molecular docking (e.g., AutoDock Vina) predicts binding modes to EGFR or β-glucuronidase .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.